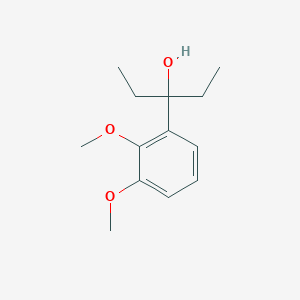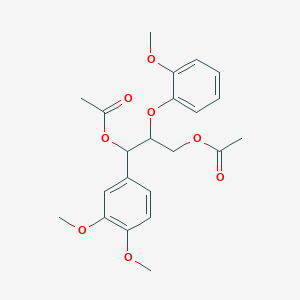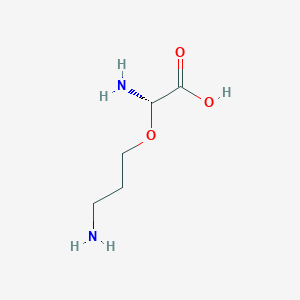
L-Serine,O-(2-aminoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
Chemistry: L-Serine,O-(2-aminoethyl)- is used in chemical research to study amino acid derivatives and their properties .
Biology: In biological research, it is used to investigate metabolic pathways and the role of amino acid derivatives in cellular processes .
Medicine: The compound has potential therapeutic applications, including its use as an antineoplastic agent and antimicrobial agent .
作用機序
L-Serine,O-(2-aminoethyl)- exerts its effects through various mechanisms:
Neuroprotection: It activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects.
Protein Clearance: It induces the activity of autophagic-lysosomal enzymes, contributing to the clearance of misfolded proteins.
Microglial Polarization: It regulates microglial polarization, promoting the repair of white matter damage and reducing inflammation.
類似化合物との比較
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A derivative of L-serine with roles in neurotransmission and neuroprotection.
L-4-oxalysine: Another derivative of L-serine with similar biological roles.
Uniqueness: L-Serine,O-(2-aminoethyl)- is unique due to its specific structure, which allows it to act as an antimetabolic antibiotic and participate in various biochemical pathways .
特性
分子式 |
C5H12N2O3 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
LULLRDASRDVYPV-BYPYZUCNSA-N |
異性体SMILES |
C(CN)CO[C@@H](C(=O)O)N |
正規SMILES |
C(CN)COC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


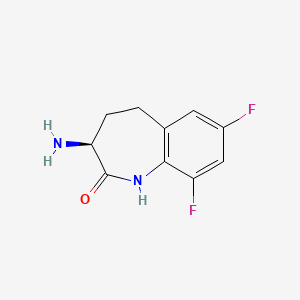
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
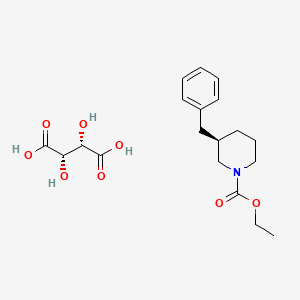
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
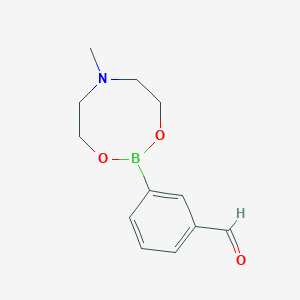
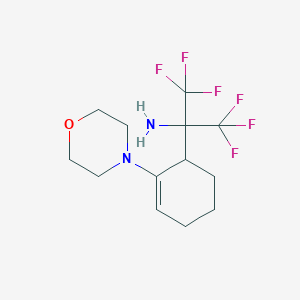
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
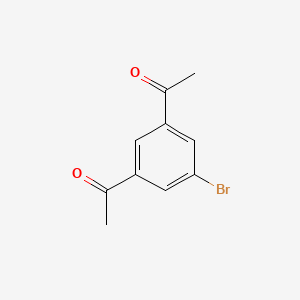

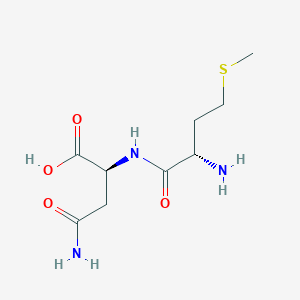
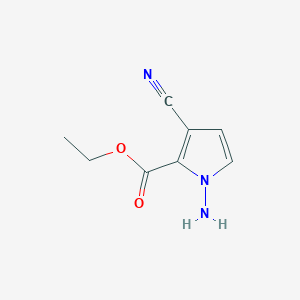
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
